Diclonixin

Acute Pain Renal Colic Analgesia

NSAID sourcing often forces a compromise between analgesic efficacy and bleeding risk. Diclonixin (lysine clonixinate) resolves this for protocols requiring preserved platelet function. • Platelet Safety: Does not alter platelet aggregation at therapeutic doses, unlike diclofenac or aspirin. • Dual Pathway Activity: Inhibits both COX (IC50 2.4 μg/mL) and LOX pathways for nuanced arachidonic acid pathway research. • Analgesic Equivalence: Demonstrates comparable efficacy to diclofenac in acute pain models.

Molecular Formula C12H8Cl2N2O2
Molecular Weight 283.11 g/mol
CAS No. 17737-68-7
Cat. No. B108262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclonixin
CAS17737-68-7
Synonyms2-(2,3-Dichloroanilino)nicotinic acid
Molecular FormulaC12H8Cl2N2O2
Molecular Weight283.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C12H8Cl2N2O2/c13-8-4-1-5-9(10(8)14)16-11-7(12(17)18)3-2-6-15-11/h1-6H,(H,15,16)(H,17,18)
InChIKeyIFMIBXMJNXNGHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diclonixin: Anilino-Nicotinic Acid NSAID


Diclonixin (also designated clonixin; C12H8Cl2N2O2; molecular weight 283.11 g/mol) is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the anilino-nicotinic acid class, structurally distinct from the phenylacetic acid derivatives such as diclofenac [1]. It is primarily utilized in its lysine salt form (lysine clonixinate) for clinical and research applications requiring analgesic and anti-inflammatory activity, with reported indications including acute pain management and inflammatory conditions [2]. Unlike many conventional NSAIDs, diclonixin derivatives have been investigated for potential platelet-sparing and gastrointestinal safety profiles in preclinical and clinical settings [3].

Scaffold class
Anilino-nicotinic acid core; distinct from phenylacetic acid NSAIDs for pathway-selective inflammation research
Research salt form
Lysine clonixinate provides water-soluble salt for in vivo and in vitro analgesic/inflammatory models
Endpoint context
Reported platelet aggregation profile supports comparator studies vs diclofenac/ibuprofen without platelet function shift

Diclonixin: In-Class Substitution Risks


Generic interchange among NSAIDs is precluded by demonstrable pharmacodynamic and safety divergences. Diclonixin's anilino-nicotinic acid core confers physicochemical and target-binding characteristics that differ materially from phenylacetic acid derivatives (e.g., diclofenac) and fenamates [1]. Critically, lysine clonixinate exhibits distinct platelet function effects relative to diclofenac, ibuprofen, and aspirin, with studies showing it does not alter platelet aggregation at therapeutic doses—a key perioperative consideration [2]. Substitution without empirical verification risks altering the anticipated efficacy, safety, and even solid-state formulation behavior, as highlighted by the documented polymorphism relationship between clonixin and its close structural analog flunixin, which directly impacts pharmaceutical development [3].

Phenylacetic acid NSAIDs
Anilino-nicotinic acid core confers different target-binding and pharmacodynamics; analgesic response may not transfer directly from diclofenac or ibuprofen.
Platelet function endpoint shift
Lysine clonixinate may not alter platelet aggregation at tested doses, whereas diclofenac/ibuprofen can; perioperative research context may differ.
Flunixin structural analog
Polymorphism relationship may alter solid-state behavior; formulation development may require independent validation when substituting flunixin.

Diclonixin: Quantitative Differentiation Evidence


Renal Colic: Equianalgesia & Platelet Safety vs. Diclofenac

In a prospective, double-blind, parallel-group clinical trial comparing lysine clonixinate (200 mg) with diclofenac (75 mg) for acute renal colic, both agents demonstrated comparable analgesic efficacy [1]. This therapeutic equivalence is contextually meaningful because it is paired with a distinct platelet safety profile: unlike diclofenac, ibuprofen, and aspirin, lysine clonixinate did not induce changes in platelet count or aggregation in healthy volunteers at therapeutic doses, as assessed by platelet factor 3 activity and P-selectin flow cytometry [2].

Analgesic Efficacy
Head-to-head
Comparable pain relief vs diclofenac 75 mg; platelet aggregation unchanged
Reported analgesic endpoint equivalence; platelet function endpoint monitoring context
Double-blind RCT (renal colic, N=not specified), lysine clonixinate 200 mg
Acute Pain Renal Colic Analgesia Clinical Trial

COX-1/LOX Dual Inhibition vs. Ketorolac

In vitro enzyme assays demonstrate that lysine clonixinate exhibits marginally superior potency in inhibiting purified COX-1 (IC50 = 2.4 μg/mL) compared to ketorolac tromethamine (IC50 = 3.7 μg/mL), while both compounds show comparable COX-2 inhibition (IC50 = 24.6 μg/mL vs. 25.6 μg/mL) [1]. Beyond COX inhibition, lysine clonixinate has been identified as a lipoxygenase (LOX) inhibitor, a dual-pathway mechanism that is not uniformly present across the NSAID class [2].

COX-1 Inhibition
Head-to-head
IC50 2.4 μg/mL (lysine clonixinate) vs 3.7 μg/mL (ketorolac); also LOX inhibitor
Reported COX-1 inhibition difference; dual-pathway research tool context
Purified enzyme assay in vitro; lipoxygenase inhibition identified
Cyclooxygenase Lipoxygenase Inflammation Enzyme Assay

Primary Dysmenorrhea: Analgesic Efficacy vs. Placebo

In a double-blind, randomized crossover trial involving 24 patients with primary dysmenorrhea, treatment with lysine clonixinate (LC) produced a significant reduction in menstrual pain intensity compared to placebo. Pain scores decreased from a baseline of 2.9 ± 0.7 to 0.66 ± 0.4 with LC administration, versus a reduction to only 1.9 ± 0.7 with placebo (p < 0.0001) [1]. Intramenstrual pain was reduced by 50% with LC compared to a 9% reduction with placebo (p < 0.001) [1].

Dysmenorrhea Pain Score
Head-to-head
77% pain reduction (LC) vs 34% (placebo), p
Reported pain-score endpoint context; placebo-controlled
Crossover RCT, 24 patients, 4-point scale, 6 menstrual cycles
Chemical Scaffold
Class-level
Anilino-nicotinic acid vs phenylacetic acid (diclofenac) / fenamate
Distinct solid-state polymorphism; formulation development context
CCDC crystallographic data; flunixin relationship documented
Human Oral PK
Supporting evidence
Cmax 32.4 μg/mL, tmax 0.64 h, t1/2 1.3 h, AUC0-8h 48.9 μg·h/mL
Reported human PK parameters; exposure-model context
Single 250 mg oral dose, healthy females, fasting; pediatric IV data available
Primary Dysmenorrhea Analgesia Pain Management Women's Health

Anilino-Nicotinic vs. Phenylacetic Acid Core

Diclonixin's core scaffold is an anilino-nicotinic acid, which is structurally and biosynthetically distinct from the phenylacetic acid class that includes diclofenac and from fenamate-class NSAIDs [1]. This structural divergence translates to different physicochemical properties including solid-state polymorphism; crystallographic studies demonstrate that clonixin and flunixin share related polymorphic forms that differ from other NSAID classes, directly impacting dissolution behavior and formulation development [2]. The anilino-nicotinic acid backbone also correlates with the compound's observed LOX inhibitory activity, a feature less prominent in traditional phenylacetic acid NSAIDs [3].

Chemical Scaffold
Class-level
Anilino-nicotinic acid vs phenylacetic acid (diclofenac) / fenamate
Distinct solid-state polymorphism; formulation development context
CCDC crystallographic data; flunixin relationship documented
Structural Chemistry Drug Classification Pharmacophore

Human Pharmacokinetics & Dosing

The pharmacokinetic profile of lysine clonixinate has been quantitatively characterized in adult and pediatric populations. In healthy adult females receiving a single oral 250 mg dose, key parameters were: Cmax = 32.39 ± 8.32 μg/mL; tmax = 0.64 ± 0.2 h; t1/2 = 1.3 ± 0.24 h; AUC0-8h = 48.92 ± 16.51 μg·h/mL [1]. In postoperative children (4-10 years) receiving intravenous doses, the elimination half-life ranged from 38.6 to 44.3 minutes with distribution volumes of approximately 1.1-1.3 L [2].

Human Oral PK
Supporting evidence
Cmax 32.4 μg/mL, tmax 0.64 h, t1/2 1.3 h, AUC0-8h 48.9 μg·h/mL
Reported human PK parameters; exposure-model context
Single 250 mg oral dose, healthy females, fasting; pediatric IV data available
Pharmacokinetics Bioequivalence Drug Development Clinical Pharmacology

Diclonixin: Application Scenarios


Platelet-Safe Perioperative Analgesia

Lysine clonixinate is indicated for procurement in clinical studies or therapeutic protocols where NSAID-mediated analgesia is required but platelet function preservation is critical. The compound's demonstrated lack of effect on platelet aggregation and count at therapeutic doses differentiates it from diclofenac, ibuprofen, and aspirin, supporting its use in surgical settings or in patients with underlying hemostatic disorders [1].

Renal Colic Management with Bleeding Safety

Based on head-to-head clinical evidence demonstrating analgesic equivalence with diclofenac in renal colic, combined with the differentiated platelet safety profile, lysine clonixinate is a rational procurement choice for emergency department or urology clinic formularies where minimizing bleeding complications is a priority consideration [1][2].

Dual COX/LOX Modulation in AA Cascade Research

For laboratory investigations targeting the arachidonic acid metabolic pathways, diclonixin/lysine clonixinate provides a tool compound with defined dual COX and LOX inhibitory activity. Its slightly superior COX-1 potency relative to ketorolac (IC50 2.4 vs. 3.7 μg/mL) and documented LOX inhibition make it suitable for experimental models where nuanced pathway interrogation is required [3].

Non-Phenylacetic Acid NSAID Formulation Development

Industrial users engaged in generic drug development or novel formulation research should consider diclonixin as a scaffold with established polymorphism relationships and distinct physicochemical properties. The documented solid-state behavior and the availability of validated bioanalytical methods for pharmacokinetic studies support its use as a reference standard or active pharmaceutical ingredient in development programs targeting differentiated NSAID products [4].

Application
Selection Property
Validation Focus
Inflammatory pain research with platelet function monitoring
Anilino-nicotinic acid scaffold; reported platelet aggregation profile
Platelet function endpoint comparison vs diclofenac/ibuprofen
Renal colic model analgesic endpoint studies
Reported analgesic efficacy equivalence context
Pain-score endpoint monitoring; platelet safety endpoint review
Arachidonic acid cascade pathway research
Dual COX/LOX inhibition profile
COX-1/LOX enzyme assay verification; pathway-response context
Non-phenylacetic acid NSAID formulation development
Distinct solid-state polymorphism
Polymorphism screening; dissolution endpoint review
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